molecular formula C18H19N3O3 B11560683 N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide

Cat. No.: B11560683
M. Wt: 325.4 g/mol
InChI Key: CMUIKFQMQIDCMK-XDHOZWIPSA-N
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Description

N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran, often in the presence of a catalytic amount of acid or base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s molecular targets and pathways are still under investigation, but its ability to interact with biological molecules makes it a promising candidate for various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is unique due to its specific structural features, which allow it to form stable complexes with metal ions and exhibit significant biological activity.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19N3O3/c1-2-5-17(23)20-15-10-8-13(9-11-15)18(24)21-19-12-14-6-3-4-7-16(14)22/h3-4,6-12,22H,2,5H2,1H3,(H,20,23)(H,21,24)/b19-12+

InChI Key

CMUIKFQMQIDCMK-XDHOZWIPSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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